1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
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Overview
Description
1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex organic compound. It has been studied for its potential antidepressant-like activities . The chemical structures of the synthesized compounds were elucidated by spectroscopy and elemental analyses .
Synthesis Analysis
The synthesis of this compound involves several steps. The chemical structures of the synthesized compounds were elucidated by spectroscopy and elemental analyses . The yield of the synthesis process was reported to be 81% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The IR spectrum shows peaks at 3064–3038 cm−1 (aromatic C–H), 2977–2923 cm−1 (aliphatic C–H), 1702 cm−1 (C=O), 1484–1432 cm−1 (C=C), and 1327–1081 cm−1 (C–N and C–O) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the results of spectroscopic analyses. For example, it has a melting point of 169 °C .Scientific Research Applications
Anticonvulsant Potential
- Synthesis and Anticonvulsant Activity : Research has demonstrated the synthesis of novel compounds, including those related to 1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone, showing potential anticonvulsant activity. These compounds have been tested using models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), indicating significant anticonvulsant properties (Rajak et al., 2009).
CCR1 Antagonists
- CCR1 Antagonists for Therapeutic Applications : Another study identified a series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. These compounds, through structure-activity relationship (SAR) studies, have led to the discovery of potent and selective CCR1 antagonists with promising pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).
Synthesis of Aminobenzo[b]thiophenes
- Approach to Aminobenzo[b]thiophenes : A novel method for the synthesis of aminobenzo[b]thiophenes, which are structurally related to this compound, has been developed. This efficient synthesis method offers a convenient route for producing these compounds (Androsov et al., 2010).
Antituberculosis Activity
- In Vitro Antituberculosis and Cytotoxicity Studies : Research focusing on the synthesis of 3-heteroarylthioquinoline derivatives, closely related to this compound, has been conducted. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, with some showing no toxic effects against mouse fibroblast cell lines (Chitra et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antidepressant-like effects , suggesting potential targets could be neurotransmitter systems involved in mood regulation, such as the serotonin or norepinephrine systems.
Mode of Action
Based on its structural similarity to other compounds with antidepressant-like effects , it may interact with its targets to increase the levels of certain neurotransmitters in the synaptic clefts of the central nervous system . This could result in an elevation of mood and reduction of depressive symptoms.
Biochemical Pathways
Given its potential antidepressant-like effects , it may influence the monoaminergic pathways, which involve neurotransmitters like serotonin and norepinephrine. These neurotransmitters play crucial roles in mood regulation and are often the targets of antidepressant drugs .
Pharmacokinetics
Similar compounds have been shown to exhibit protective effects against seizures at a dose of 30 mg/kg without neurotoxicity , suggesting a favorable pharmacokinetic profile.
Result of Action
Based on the observed antidepressant-like effects of similar compounds , it may lead to an increase in the levels of mood-regulating neurotransmitters in the brain, potentially resulting in an improvement in depressive symptoms.
Properties
IUPAC Name |
1-phenyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c25-18(16-7-3-1-4-8-16)15-26-20-22-21-19(27-20)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLUSBWGKYRXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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